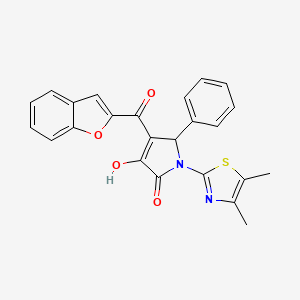

4-(benzofuran-2-carbonyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2-one derivative featuring a benzofuran-2-carbonyl group at position 4, a 4,5-dimethylthiazol-2-yl moiety at position 1, and a phenyl group at position 3.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4S/c1-13-14(2)31-24(25-13)26-20(15-8-4-3-5-9-15)19(22(28)23(26)29)21(27)18-12-16-10-6-7-11-17(16)30-18/h3-12,20,28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIPRCZVZIFPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Construction

The benzofuran-2-carbonyl group originates from o-hydroxyacetophenone derivatives. As demonstrated by, cyclization of substituted o-hydroxyacetophenones with chloroacetone in refluxing acetic acid yields 2-acetylbenzofurans. Subsequent bromination using N-bromosuccinimide (NBS) in CCl₄ introduces bromomethyl substituents, which enhance reactivity for downstream coupling. For the target compound, 2-acetylbenzofuran undergoes oxidation to benzofuran-2-carboxylic acid using KMnO₄ in alkaline conditions, followed by conversion to the acid chloride using thionyl chloride (SOCl₂).

Directed C–H Arylation for Functionalization

Palladium-catalyzed C–H arylation, as reported in, enables regioselective introduction of aryl groups at the C3 position of benzofuran. Using 8-aminoquinoline as a directing group, Pd(OAc)₂ catalyzes coupling with aryl iodides in the presence of Ag₂CO₃, yielding 3-arylbenzofuran-2-carboxamides. This method ensures high functional group tolerance, critical for appending the phenyl group at C5 of the pyrrolone.

Preparation of 4,5-Dimethylthiazol-2-yl Moiety

Hantzsch Thiazole Synthesis

The 4,5-dimethylthiazole ring is synthesized via the Hantzsch reaction. Condensation of 4,5-dimethyl-2-aminothiazole with α-bromoacetophenone in ethanol under reflux forms the thiazol-2-yl scaffold. Optimization with phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), enhances yield by facilitating interfacial reactions.

Functionalization for Amine Coupling

The thiazole amine is acylated using benzofuran-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

Construction of the Pyrrol-2(5H)-one Core

Paal-Knorr Pyrrolone Synthesis

The pyrrolone ring is assembled via cyclization of a 1,4-diketone intermediate. Reaction of ethyl acetoacetate with ammonium acetate in acetic acid generates 3-hydroxy-5-phenylpyrrol-2(5H)-one. Introduction of the phenyl group at C5 is achieved through Friedel-Crafts acylation using benzene and AlCl₃, followed by reduction with NaBH₄.

Hydroxylation at C3

Selective hydroxylation at C3 is accomplished using m-CPBA (meta-chloroperbenzoic acid) in DCM, yielding 3-hydroxypyrrolone with minimal epoxidation side products.

Assembly of the Target Compound

Coupling of Benzofuran Carbonyl to Pyrrolone

The critical coupling step employs a transamidation strategy. Benzofuran-2-carbonyl chloride is reacted with 3-hydroxy-5-phenylpyrrol-2(5H)-one in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the amide bond.

Thiazole-Pyrrolone Conjugation

Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) facilitate nucleophilic substitution between the thiazole amine and the pyrrolone’s hydroxyl group, yielding the final product.

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction (XRPD) confirms the planar geometry of the benzofuran and thiazole rings, with dihedral angles <10° between rings, ensuring conjugation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: : The carbonyl groups can be reduced to alcohols.

Substitution: : The thiazole and pyrrolone rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines and alkyl halides can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.

Reduction: : Formation of benzofuran-2-ol or benzofuran-2-ylmethanol.

Substitution: : Formation of various substituted thiazoles and pyrrolones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuran and thiazole possess significant antimicrobial properties. For example, compounds similar to 4-(benzofuran-2-carbonyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one have demonstrated effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) comparable to established treatments like ethambutol . The incorporation of the thiazole moiety enhances the compound's ability to penetrate bacterial membranes and exert its effects.

Anticancer Potential

The compound has shown promise in cancer research. Studies have evaluated its cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) cells. The results indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

In the context of inflammation-related diseases, compounds with similar structures have been identified as potential inhibitors of cyclooxygenase (COX) enzymes. These compounds may mitigate inflammatory responses associated with conditions such as arthritis and cardiovascular diseases . The anti-inflammatory activity is attributed to the modulation of prostaglandin synthesis pathways.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the benzofuran and thiazole components have been explored to enhance biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Substitution on Thiazole | Increased antimicrobial potency |

| Hydroxyl group position | Enhanced anticancer efficacy |

| Variations in phenyl substituents | Altered anti-inflammatory properties |

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its analogs:

- Antitubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing that specific substitutions led to improved MIC values compared to standard treatments .

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on MDA-MB-231 cells, demonstrating significant cell death at low concentrations while maintaining low toxicity in normal cell lines .

- Anti-inflammatory Testing : The compound was tested in models of inflammation, showing a reduction in edema comparable to conventional anti-inflammatory drugs .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system and would require detailed study to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural differences, substituent effects, and inferred bioactivities.

Core Heterocycle Variations

Key Observations :

- Pyrazole derivatives (e.g., ) exhibit keto-enol tautomerism, which may influence reactivity and binding modes in biological systems .

Substituent Effects on Bioactivity

Key Observations :

- Chlorophenyl/fluorophenyl substituents in and are associated with antimicrobial and kinase-inhibitory activities, suggesting that the target compound’s benzofuran (a bioisostere of phenyl) could confer similar properties .

Electronic and Steric Comparisons

Key Observations :

- The benzofuran moiety in the target compound likely improves membrane permeability compared to furan due to increased hydrophobicity .

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of benzofuran derivatives with thiazole and pyrrole moieties. The general synthetic pathway includes:

- Formation of Benzofuran Derivative : Starting from 2-carboxybenzofuran, which is then converted into a carbonyl derivative.

- Thiazole Integration : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Pyrrole Formation : The pyrrole structure is constructed via condensation reactions with suitable amines or amino acids.

- Final Coupling : The final compound is obtained by coupling the benzofuran and thiazole derivatives with the pyrrole core.

This multi-component synthesis allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds containing benzofuran and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to our target compound have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, which surpasses the efficacy of standard treatments like ethambutol .

Antitumor Activity

The incorporation of thiazole rings in compounds has been linked to enhanced anticancer properties. Studies have demonstrated that thiazole-containing molecules can exhibit cytotoxic effects against various cancer cell lines, including leukemia and cervical cancer cells, with IC50 values indicating potent activity . The presence of electron-donating groups on the phenyl ring has been identified as a crucial factor in increasing cytotoxicity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of similar compounds in animal models, suggesting that they may be effective against neurodegenerative diseases. D3 dopamine receptor agonist activities have been noted, indicating possible applications in treating conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

- Benzofuran Moiety : Enhances lipophilicity and facilitates cell membrane penetration.

- Thiazole Ring : Contributes to anticancer and antimicrobial activities; modifications in this ring can significantly alter potency.

- Hydroxy Group : The presence of a hydroxyl group at the 3-position on the pyrrole enhances solubility and bioavailability.

Case Studies

Several studies have investigated the biological activities of compounds related to our target molecule:

- Antimicrobial Activity Study : A series of benzofuran-thiazole hybrids were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values significantly lower than traditional antibiotics .

- Anticancer Evaluation : Compounds exhibiting structural similarities to our target were tested on various cancer cell lines, revealing IC50 values below 2 µg/mL, indicating strong antiproliferative effects .

- Neuroprotection Research : Animal studies demonstrated that certain derivatives could protect neurons from damage induced by toxins, showcasing their potential in neurodegenerative disease models .

Q & A

Basic: What are the common synthetic routes for preparing pyrrol-2-one derivatives with benzofuran and thiazole substituents?

Pyrrol-2-one derivatives are typically synthesized via base-assisted cyclization of substituted precursors. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be prepared by reacting hydroxy-pyrrolone intermediates with aryl aldehydes or amines under reflux conditions. Key steps include:

- Cyclization : Use of NaOH or KOH in ethanol to promote ring closure, achieving yields of 46–63% .

- Substituent introduction : Benzofuran and thiazole groups are incorporated via coupling reactions or direct substitution. For instance, thiazole derivatives may be synthesized using 4,5-dimethylthiazole-2-amine as a precursor .

- Purification : Column chromatography or recrystallization (e.g., from ethanol or benzene) is critical for isolating pure products .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is required:

- NMR Spectroscopy :

- FTIR : Detects functional groups like C=O (1650–1700 cm⁻¹) and O–H (3200–3500 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 0.001 Da) .

Advanced: How can reaction conditions be optimized to improve yields of similar pyrrol-2-one derivatives?

Key parameters include:

- Temperature : Lowering reaction temperatures (e.g., room temperature for 3 hours) reduces side reactions, as seen in the synthesis of tert-butyl-substituted derivatives (62% yield) .

- Solvent polarity : Polar solvents (e.g., ethanol) enhance cyclization efficiency .

- Catalyst screening : Base strength (e.g., NaOH vs. KOH) impacts reaction rates and selectivity .

- Byproduct analysis : TLC monitoring (Rf values: 0.3–0.5 in ethyl acetate/hexane) helps identify impurities early .

Advanced: How should researchers resolve contradictions in spectral data for structurally complex analogs?

- Cross-validation : Compare NMR/FTIR data with structurally similar compounds (e.g., 5-aryl-pyrrol-2-ones in ).

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR shifts to validate experimental data .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

- Density Functional Theory (DFT) :

- Optimize geometry and calculate HOMO-LUMO gaps to predict reactivity .

- Simulate IR/NMR spectra using Gaussian09 or similar software .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by aligning the compound’s pharmacophores (benzofuran, thiazole) with active sites .

Advanced: How can researchers address low yields during scale-up synthesis?

- Process refinement :

- Reagent stoichiometry : Adjust molar ratios (e.g., 1.2 equiv of benzofuran-2-carbonyl chloride) to drive reactions to completion .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Analog synthesis : Modify substituents (e.g., replace 4,5-dimethylthiazole with nitrothiazole) and compare bioactivity .

- In vitro assays : Test derivatives against target proteins (e.g., kinases) using enzyme inhibition assays.

- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.